molecular formula C23H23N5O4S B2920830 N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895792-42-4

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2920830
CAS RN: 895792-42-4
M. Wt: 465.53
InChI Key: NLUGZPUGKOZSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications

Thiazole and Triazole Derivatives

Antiallergy Agents : N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and shown significant antiallergy activity, outperforming disodium cromoglycate in rat PCA models. This suggests potential for these derivatives in developing antiallergy medications (Hargrave et al., 1983).

Anticancer and HIF-1α Inhibition : Ursolic acid derivatives containing oxadiazole, triazolone, and piperazine moieties have been designed and evaluated for their ability to inhibit HIF-1α, a key factor in cancer progression. Notably, compound 11b showed promise in inhibiting HIF-1α transcriptional activity under hypoxic conditions, suggesting a pathway for anticancer drug development (Chi et al., 2017).

Photoreactions and Singlet Oxygen : The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole has been studied, highlighting the potential for thiazole derivatives in photochemical reactions and possibly in designing photodynamic therapy agents (Mahran et al., 1983).

Metal-Induced Tautomerization : Research on oxazole and thiazole molecules has revealed their transformation into carbene tautomers when coordinated to metals like manganese and gold. This tautomerization process highlights potential applications in catalysis and the synthesis of metal-organic frameworks (Ruiz & Perandones, 2009).

Antioxidant and Anticancer Agents : Thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their protective effects against ethanol-induced oxidative stress, showcasing their potential as antioxidant and possibly anticancer agents (Aktay et al., 2005).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-14-6-4-5-7-17(14)20-26-23-28(27-20)16(13-33-23)10-11-24-21(29)22(30)25-15-8-9-18(31-2)19(12-15)32-3/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUGZPUGKOZSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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